![molecular formula C10H23N3O B12594524 Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]- CAS No. 875740-02-6](/img/structure/B12594524.png)
Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1R)-3-[(4-氨基丁基)氨基]-1-甲基丙基]乙酰胺是一种具有重要生物活性和广泛应用的有机化合物。它是一种无色至淡黄色固体,可溶于水和有机溶剂。该化合物同时具有酰胺基和胺基,使其在化学反应和应用中用途广泛。
准备方法
合成路线和反应条件
4-氨基-1-丁胺+乙酰氯→N-[(1R)-3-[(4-氨基丁基)氨基]-1-甲基丙基]乙酰胺
工业生产方法
在工业生产中,该化合物的生产可能涉及更可扩展和高效的方法,例如连续流动合成或使用催化剂来提高反应速率和产率。具体条件,例如温度、压力和溶剂选择,经过优化以最大限度地提高生产效率和产品纯度。
化学反应分析
反应类型
N-[(1R)-3-[(4-氨基丁基)氨基]-1-甲基丙基]乙酰胺会发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物或其他氧化衍生物。
还原: 还原反应可以将酰胺基转化为胺基。
取代: 胺基可以参与亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。
还原: 常用的还原剂包括氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄)。
取代: 亲核取代反应可能涉及烷基卤化物或酰氯等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生氧化物,而还原可以产生胺。
科学研究应用
N-[(1R)-3-[(4-氨基丁基)氨基]-1-甲基丙基]乙酰胺在科学研究中具有广泛的应用:
化学: 用作有机合成的构建块和各种化学反应中的试剂。
生物学: 研究其潜在的生物活性,包括其作为生长调节剂的作用及其与生物分子的相互作用。
医药: 探索其潜在的治疗效果以及作为药物开发的前体。
工业: 用于生产染料、表面活性剂和其他功能材料[][1]。
作用机制
N-[(1R)-3-[(4-氨基丁基)氨基]-1-甲基丙基]乙酰胺发挥作用的机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节其活性并影响各种生化途径。确切的分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
- N-(4-氨基丁基)乙酰胺
- N-乙酰亚精胺
- N-乙酰腐胺
属性
CAS 编号 |
875740-02-6 |
|---|---|
分子式 |
C10H23N3O |
分子量 |
201.31 g/mol |
IUPAC 名称 |
N-[(2R)-4-(4-aminobutylamino)butan-2-yl]acetamide |
InChI |
InChI=1S/C10H23N3O/c1-9(13-10(2)14)5-8-12-7-4-3-6-11/h9,12H,3-8,11H2,1-2H3,(H,13,14)/t9-/m1/s1 |
InChI 键 |
NCHUZACAGJBRLA-SECBINFHSA-N |
手性 SMILES |
C[C@H](CCNCCCCN)NC(=O)C |
规范 SMILES |
CC(CCNCCCCN)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate](/img/structure/B12594443.png)
![1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol](/img/structure/B12594444.png)
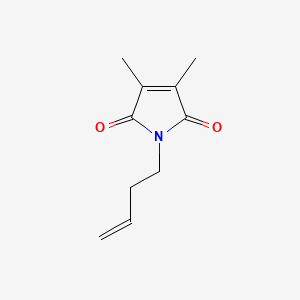

![Benzamide, 3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]-](/img/structure/B12594464.png)
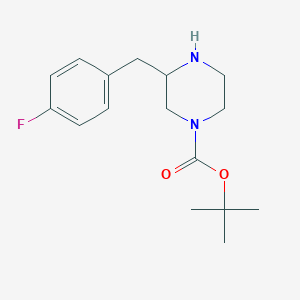
![1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one](/img/structure/B12594478.png)
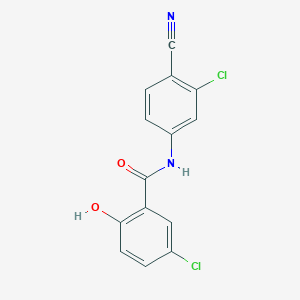
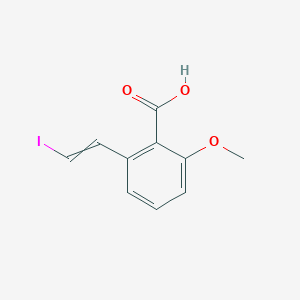
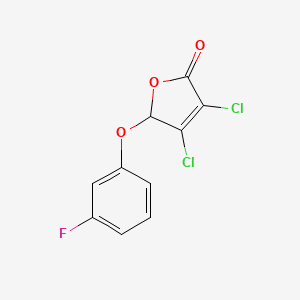
![S-(4-{4-[(Diethylamino)methyl]phenyl}butyl) ethanethioate](/img/structure/B12594509.png)
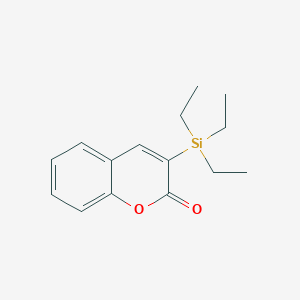
![Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl-](/img/structure/B12594519.png)
![2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol](/img/structure/B12594521.png)
